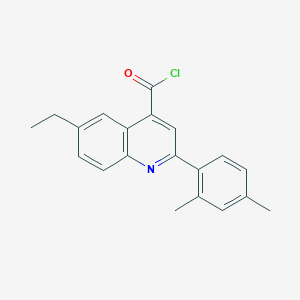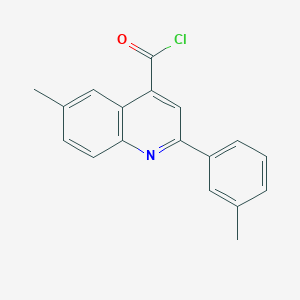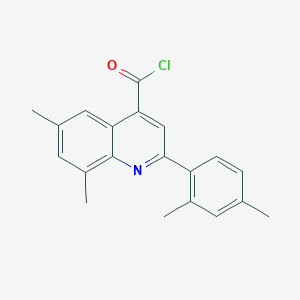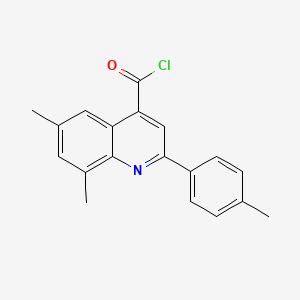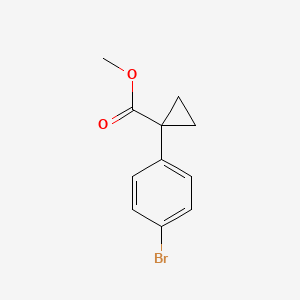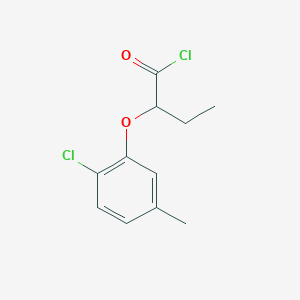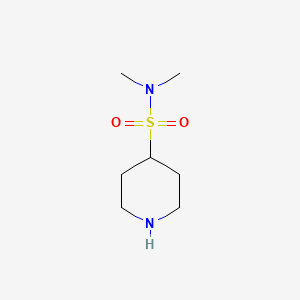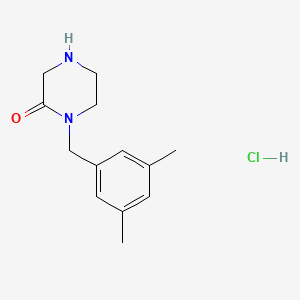
1-(3,5-ジメチルベンジル)-2-ピペラジノン塩酸塩
概要
説明
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride is a chemical compound that belongs to the class of piperazinones It is characterized by the presence of a piperazine ring substituted with a 3,5-dimethylbenzyl group
科学的研究の応用
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperazine derivatives and their biological activities.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
作用機序
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the specific structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its targets by binding to them, which could alter their function. This could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind to certain enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride to the active sites of these enzymes .
Cellular Effects
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Additionally, 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it may inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light or extreme pH conditions can lead to the breakdown of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes, while doses outside this range have limited impact. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms, such as those mediated by solute carrier transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride typically involves the reaction of 3,5-dimethylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.
類似化合物との比較
Similar Compounds
1-(3,5-Dimethylphenyl)piperazine: Similar structure but lacks the carbonyl group.
1-Benzylpiperazine: Similar piperazine core but different substituents.
2-Piperazinone: Core structure without the benzyl group.
Uniqueness
1-(3,5-Dimethylbenzyl)-2-piperazinone hydrochloride is unique due to the presence of both the 3,5-dimethylbenzyl group and the piperazinone core. This combination imparts specific chemical and biological properties that distinguish it from other related compounds.
特性
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-11(2)7-12(6-10)9-15-4-3-14-8-13(15)16;/h5-7,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMYUHQJTWEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCNCC2=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)
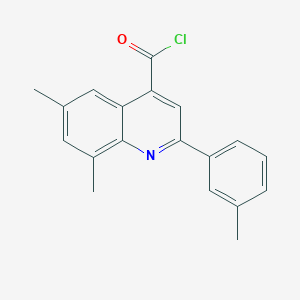
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
